molecular formula C21H27N3O B589954 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole CAS No. 47448-66-8

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole

Cat. No.: B589954
CAS No.: 47448-66-8
M. Wt: 337.467
InChI Key: UZNJSMFIGONURK-UHFFFAOYSA-N
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Description

Historical Context in Indazole Chemistry

The development of indazole chemistry traces back to the foundational work of Emil Fischer in 1883, who first obtained indazole through the heating of ortho-hydrazine cinnamic acid. This pioneering research established the fundamental understanding of the indazole heterocyclic system, which consists of a bicyclic compound formed by the fusion of benzene and pyrazole rings. The historical significance of Fischer's work cannot be understated, as it provided the chemical foundation upon which subsequent indazole research would build.

Indazole derivatives represent a rare occurrence in natural systems, with only limited examples found in alkaloids such as nigellicine, nigeglanine, and nigellidine, which have been isolated from Nigella sativa (black cumin) and Nigella glandulifera plants. This scarcity in natural sources has necessitated the development of comprehensive synthetic methodologies to access these valuable heterocyclic systems. The historical evolution of indazole chemistry has been marked by the recognition that these compounds exist in tautomeric forms, with 1H-indazole and 2H-indazole representing the two primary structural variants.

The thermodynamic stability calculations have consistently demonstrated that 1H-indazole serves as the predominant and more stable tautomeric form compared to 2H-indazole. This fundamental understanding has shaped synthetic strategies and analytical approaches throughout the historical development of indazole chemistry. The emergence of this compound as a research compound represents a continuation of this historical trajectory, incorporating the structural modifications that have proven significant in contemporary pharmaceutical and analytical chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as N-{3-[(1-benzyl-1H-indazol-3-yl)oxy]propyl}-N,N-diethylamine. This nomenclature precisely describes the structural components and their connectivity within the molecule. The compound carries multiple synonymous designations, including Benzydamine Impurity 1 and 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine, reflecting its significance in pharmaceutical analytical chemistry.

The structural classification places this compound within the broader indazole family, specifically as a 1H-indazole derivative bearing substitution at the 1-position with a benzyl group and at the 3-position with a diethylaminopropoxy chain. The molecular structure can be represented by the SMILES notation: CCN(CC)CCCOC1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3, which encodes the complete connectivity pattern. This structural arrangement contributes to the compound's classification as an amphoteric molecule, capable of both protonation and deprotonation under appropriate conditions.

The molecular weight of 337.46 daltons and the molecular formula C21H27N3O establish the compound's position within medium-molecular-weight organic heterocycles. The structure incorporates three nitrogen atoms distributed across the indazole core and the diethylamino substituent, contributing to the compound's chemical reactivity and analytical behavior. The presence of the ether linkage connecting the indazole core to the diethylaminopropyl chain represents a key structural feature that influences both the molecule's conformational flexibility and its interactions with analytical instrumentation.

Significance in Analytical Chemistry

The analytical significance of this compound stems primarily from its role as a pharmaceutical impurity and reference standard in analytical method development. High Performance Liquid Chromatography methods have been extensively developed and validated for the determination of this compound as a related substance in benzydamine hydrochloride formulations. These analytical methods employ reversed-phase chromatography with diode-array detection, demonstrating the compound's UV-absorbing properties with maximum absorption at 320 nanometers.

The chromatographic behavior of this compound has been thoroughly characterized through method development studies that optimize mobile phase composition, column selection, and detection parameters. Research has demonstrated that perchlorate buffer systems provide superior resolution compared to phosphate buffers when separating this compound from related substances. The compound's retention behavior on C18 stationary phases has been optimized through systematic evaluation of organic solvent ratios and pH conditions, with the recognition that the compound exists in protonated form under acidic conditions used in reversed-phase liquid chromatography.

Validation studies have established the analytical method's precision, accuracy, and specificity for quantitative determination of this compound across concentration ranges from 0.05% to 1.2% relative to nominal benzydamine hydrochloride concentrations. The linearity of detector response across this range supports the compound's utility as an analytical reference standard. The European Pharmacopoeia has recognized this compound as a system suitability standard, with specific requirements for resolution and chromatographic efficiency in pharmaceutical analytical applications.

The compound's role in analytical chemistry extends beyond simple impurity testing to encompass broader applications in method development and validation studies. Research has demonstrated that the compound's unique retention characteristics and spectroscopic properties make it valuable for establishing chromatographic system suitability criteria. The analytical methods developed for this compound have contributed to the broader understanding of indazole derivative analysis and have informed analytical approaches for related heterocyclic compounds.

Research Evolution and Current Status

The contemporary research landscape surrounding this compound reflects the broader evolution of indazole chemistry toward specialized analytical and pharmaceutical applications. Current research efforts focus on synthetic methodology development, with particular emphasis on copper-mediated one-pot synthesis approaches that have demonstrated improved yields compared to traditional multi-step procedures. These synthetic advances have enhanced access to indazole derivatives and facilitated expanded research applications.

Recent developments in indazole synthesis have incorporated palladium-catalyzed C-H amination reactions and oxidative benzannulation strategies, representing significant methodological advances from historical synthetic approaches. The evolution toward more efficient synthetic methodologies has direct implications for the preparation and availability of specialized indazole derivatives, including compounds structurally related to this compound. These synthetic innovations have enabled researchers to access previously challenging molecular architectures within the indazole family.

The current research status reveals growing interest in indazole derivatives across multiple therapeutic areas, with documented activities including anti-inflammatory, anticancer, antifungal, and antibacterial properties. While this compound serves primarily analytical functions, its structural relationship to bioactive indazoles positions it within the broader context of pharmaceutical research and development. The compound's availability from multiple commercial sources, including Toronto Research Chemicals, Sigma-Aldrich, and other specialized suppliers, indicates sustained research demand.

Property Value Source
Chemical Abstracts Service Number 47448-66-8
Molecular Formula C21H27N3O
Molecular Weight 337.46 daltons
Storage Temperature 2-8°C
Physical Form Oil
Color Pale Yellow to Light Yellow
Predicted Boiling Point 496.5±35.0°C
Predicted Density 1.06±0.1 g/cm³
Predicted pKa 10.12±0.25

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNJSMFIGONURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676587
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47448-66-8
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Cyclization

This method involves condensing ortho-hydroxy aldehydes with hydrazines under acidic conditions:

  • Substrate preparation : An ortho-hydroxy aldehyde derivative (e.g., 2-hydroxybenzaldehyde) is treated with hydrazine hydrate to form a hydrazone intermediate.

  • Cyclization : The hydrazone undergoes acid-catalyzed cyclization (e.g., with NH4Cl\text{NH}_4\text{Cl} in ethanol) to yield the indazole core.
    Example protocol :

2-Hydroxybenzaldehyde+HydrazineNH4Cl, EtOH1H-Indazole(Yield: 80–88%)\text{2-Hydroxybenzaldehyde} + \text{Hydrazine} \xrightarrow{\text{NH}_4\text{Cl, EtOH}} 1H\text{-Indazole} \quad (\text{Yield: 80–88\%})

This route is efficient but requires subsequent N1-benzylation and C3-alkoxylation.

Transition Metal-Catalyzed Coupling

Functionalization of the Indazole Core

After constructing the indazole scaffold, sequential substitutions at N1 and C3 are performed:

N1-Benzylation

Method : Alkylation with benzyl bromide under basic conditions.

  • Base selection : K2CO3\text{K}_2\text{CO}_3 or NaH\text{NaH} in anhydrous DMF or THF.

  • Reaction conditions :

1H-Indazole+Benzyl bromideK2CO3,DMF,60C1-Benzyl-1H-indazole(Yield: 70–85%)1H\text{-Indazole} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60^\circ\text{C}} 1\text{-Benzyl-1H-indazole} \quad (\text{Yield: 70–85\%})

Key consideration : Excess benzyl bromide (1.2–1.5 equiv) ensures complete substitution.

C3-Alkoxylation with Diethylamino Propoxy Chain

Introducing the 3-(diethylamino)propoxy group requires nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Displacement

  • Substrate activation : Convert 3-hydroxy-1-benzyl-1H-indazole to a better leaving group (e.g., mesylate or tosylate).

  • Alkylation : React with 3-(diethylamino)propanol in the presence of a base:

3-Mesyl-1-benzyl-1H-indazole+HO(CH2)3N(Et)2NaH, THFTarget compound(Yield: 60–75%)\text{3-Mesyl-1-benzyl-1H-indazole} + \text{HO(CH}2\text{)}3\text{N(Et)}_2 \xrightarrow{\text{NaH, THF}} \text{Target compound} \quad (\text{Yield: 60–75\%})

Challenge : Competing elimination reactions necessitate controlled stoichiometry.

Mitsunobu Reaction

A milder alternative for oxygen–carbon bond formation:

3-Hydroxy-1-benzyl-1H-indazole+HO(CH2)3N(Et)2DIAD, PPh3,THFTarget compound(Yield: 65–80%)\text{3-Hydroxy-1-benzyl-1H-indazole} + \text{HO(CH}2\text{)}3\text{N(Et)}2 \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{Target compound} \quad (\text{Yield: 65–80\%})

Advantage : Avoids strongly basic conditions, preserving acid-sensitive groups.

One-Pot Synthesis Approaches

Recent advancements aim to streamline synthesis by combining multiple steps:

Tandem Cyclization-Alkylation

A modified protocol from Source integrates indazole formation and benzylation:

  • Simultaneous cyclization and N1-substitution : Use benzyl hydrazine derivatives with ortho-hydroxy aldehydes.

  • In situ alkoxylation : Introduce the propoxy chain before isolating intermediates.
    Reported yield : ~50–60% (lower due to competing pathways).

Solid-Phase Synthesis

Immobilized substrates on resin enable stepwise functionalization with easier purification:

  • Resin-bound hydrazone : Cyclize to form indazole.

  • On-resin benzylation and alkoxylation : Elute final product after cleavage.
    Limitation : Scalability issues for industrial production.

Optimization and Troubleshooting

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (alkylation)Higher temps risk decomposition
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity
CatalystCuBr₂ (for coupling)Reduces reaction time by 30%
Stoichiometry1.2 equiv diethylamino alcoholMinimizes side products

Analytical Characterization

Post-synthesis validation includes:

  • 1H NMR^1\text{H NMR} : Key peaks at δ 7.2–7.8 (aromatic protons), δ 3.6–4.2 (propoxy –CH₂–), δ 1.1 (diethyl –CH₃).

  • HPLC-MS : Retention time ~8.2 min (C18 column), m/z 338.2 [M+H]⁺.

Industrial-Scale Considerations

  • Cost drivers : Diethylamino propanol (~$200/kg) and benzyl bromide (~$150/kg).

  • Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of protein denaturation, anti-inflammatory effects, and potential anticancer activity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents (Position 3) Molecular Formula CAS Number Key Differences
Benzydamine 3-(dimethylamino)propoxy C19H23N3O 642-72-8 Dimethylamino group
Benzydamine Hydrochloride 3-(dimethylamino)propoxy (HCl salt) C19H24ClN3O 132-69-4 Salt form, enhanced solubility
1-Benzyl-3-[(3-ethyl-dimethylamino)propoxy]-1H-indazole 3-(ethyl-dimethylamino)propoxy C21H27N3O* N/A Mixed ethyl/dimethyl substitution
1-Benzyl-3-propenyloxy-1H-indazole Propenyloxy C17H16N2O 25854-83-5 Lack of amino group

*Hypothetical formula based on .

Pharmacological Activity

  • Benzydamine : Exhibits anti-inflammatory, analgesic, and antimicrobial properties by inhibiting prostaglandin synthesis via thromboxane formation . It is used topically for oral mucositis and post-surgical pain .
  • 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole: Limited direct pharmacological data are available.
  • 1H-Indazole Derivatives (e.g., Compound 89 in ) : Some 3-amine-substituted indazoles show Bcr-Abl kinase inhibition (IC50: 0.014–6.50 μM), but these lack the benzyl and alkoxy groups of the target compound .

Key Research Findings

  • Structural Impact on Activity: The diethylamino group increases steric bulk and lipophilicity compared to dimethylamino, which may reduce aqueous solubility but enhance membrane permeability .
  • Safety Profile: The diethylamino compound’s hazards (H302/H319) align with benzydamine but may require additional metabolic studies to assess amine-related toxicity .

Data Tables

Table 1: Physicochemical Properties

Property This compound Benzydamine
Molecular Formula C21H27N3O C19H23N3O
Molecular Weight 337.46 g/mol 309.40 g/mol
CAS Number 47448-66-8 642-72-8
Purity ≥95% ≥98% (pharmaceutical grade)
Physical State White solid Crystalline solid

Table 2: Hazard Comparison

Hazard Class This compound Benzydamine Hydrochloride
Oral Toxicity (H302) Yes No
Eye Irritation (H319) Yes Mild irritation
Bioaccumulation No data No data

Biological Activity

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, is a compound with notable pharmacological properties. This article provides an in-depth overview of its biological activities, including analgesic, anti-inflammatory, and other therapeutic effects.

  • Molecular Formula : C21H27N3O
  • CAS Number : 47448-66-8
  • Structure : The compound features a benzyl group attached to an indazole core via a propoxy chain linked to a diethylamino group.

Pharmacological Profile

Benzydamine exhibits a range of biological activities that have been documented through various studies:

  • Analgesic Activity :
    • In tests comparing its efficacy to acetylsalicylic acid (aspirin), benzydamine demonstrated approximately three times greater analgesic activity in inflammatory pain models (Randall and Selitto tests) and was also effective in hot plate tests, albeit with moderate results .
  • Anti-inflammatory Activity :
    • The compound shows significant anti-inflammatory properties, being three times as effective as phenylbutazone in chronic inflammation models (e.g., the silver nitrate test) .
  • Spinal Response Modulation :
    • Benzydamine has been shown to affect polysynaptic spinal responses significantly, exhibiting eight times the activity compared to mephenesin, indicating its potential use in treating conditions involving spinal pain .
  • Non-Central Effects :
    • Unlike many narcotics, benzydamine does not inhibit conditioned responses, suggesting it has a favorable safety profile with minimal central nervous system effects .

Clinical Applications

Benzydamine is utilized in various formulations for both topical and systemic applications:

  • Topical Uses :
    • It is commonly found in creams and ointments for joint pain relief (e.g., Tamtum), mouth rinses, lozenges, and eye drops (e.g., Vincisep). Its anti-inflammatory and analgesic properties make it suitable for treating localized pain and inflammation .
  • Systemic Uses :
    • Available in capsule form for benign prostatic hypertrophy treatment (e.g., Prosturol), showcasing its versatility in therapeutic applications .

Case Study 1: Eczema Treatment

A notable case involved a 90-year-old woman who developed unilateral eczema after using benzydamine-containing products. Upon discontinuation and treatment with oral prednisone, her symptoms resolved rapidly. This case highlights the potential for sensitization with prolonged topical use of benzydamine, emphasizing the need for caution in its application .

Case Study 2: Pain Management

In another study focusing on post-operative pain management, benzydamine was used effectively to reduce inflammation and pain at surgical sites. Patients reported significant relief compared to standard analgesics, supporting its use as an adjunct therapy in surgical recovery protocols.

Comparative Efficacy Table

PropertyBenzydamineAcetylsalicylic AcidPhenylbutazone
Analgesic Activity3x more effectiveStandardLess effective
Anti-inflammatory Activity3x more effectiveModerateStandard
Spinal Response Activity8x more effectiveN/AStandard

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole?

  • Methodological Answer: Characterization should include 1H/13C NMR for structural elucidation, HPLC (≥95% purity validation, as per regulatory standards), and mass spectrometry (MS) to confirm molecular weight (337.46 g/mol). Purity analysis via HPLC should use a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm . For solid-state characterization, X-ray crystallography or DSC (differential scanning calorimetry) can resolve polymorphic forms, though no crystallographic data is currently reported for this compound.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Follow EU Regulation (EC) No. 1272/2008 guidelines:
  • Exposure Controls: Use fume hoods with adequate ventilation (≥0.1 m/s airflow).
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Waste Disposal: Treat as hazardous waste under Directive 98/24/EC ; incinerate in approved facilities .

Q. How is this compound typically synthesized?

  • Methodological Answer: A common route involves:

Mannich Reaction: React 1-benzyl-1H-indazol-3-ol with 3-diethylaminopropyl chloride in the presence of a base (e.g., K2CO3) in anhydrous DMF at 80°C for 12 hours .

Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallize from ethanol.
Yields typically range from 60–75%, with purity confirmed by HPLC .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Methodological Answer:
  • Catalyst Screening: Test alternative bases (e.g., DBU) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours at 100°C) to improve yield to >85% .
  • Intermediate Monitoring: Use in-situ FTIR or TLC to track reaction progression and adjust stoichiometry dynamically.

Q. How should researchers resolve discrepancies in pharmacological data across studies?

  • Methodological Answer: Conflicting results (e.g., variable IC50 values in kinase assays) may arise from:
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and ATP concentrations.
  • Structural Analog Interference: Compare with analogs like Benzydamine hydrochloride (CAS 132-69-4), which has a dimethylamino group instead of diethylamino, to assess substituent effects on activity .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) for functional confirmation .

Q. What strategies are effective in analyzing environmental persistence and bioaccumulation?

  • Methodological Answer: Despite limited data in the SDS , employ:
  • OECD 301F Test: Measure biodegradability in aqueous media over 28 days.
  • LogP Calculation: Estimate octanol-water partition coefficient (predicted LogP = 3.2) to assess bioaccumulation potential.
  • Soil Mobility Studies: Use HPLC-MS to track compound migration in soil columns under varying pH (4–9) and organic content conditions.

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